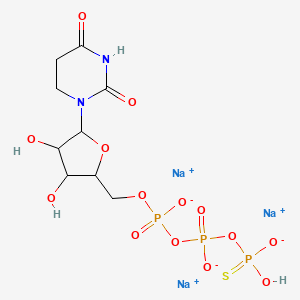
2-ThioUTP tetrasodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-ThioUTP tetrasodium salt typically involves the phosphorylation of 2-thiouridine. The process begins with the protection of the hydroxyl groups of 2-thiouridine, followed by phosphorylation using phosphoryl chloride or other phosphorylating agents. The final step involves deprotection to yield the desired triphosphate compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. The compound is often purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Análisis De Reacciones Químicas
Types of Reactions: 2-ThioUTP tetrasodium salt primarily undergoes substitution reactions due to the presence of the thiol group. It can also participate in phosphorylation and dephosphorylation reactions, which are crucial for its biological activity .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.
Phosphorylation Reactions: Use phosphorylating agents like phosphoryl chloride in the presence of a base.
Dephosphorylation Reactions: Catalyzed by phosphatases under physiological conditions.
Major Products: The major products formed from these reactions include various phosphorylated derivatives and substituted thiouridine compounds .
Aplicaciones Científicas De Investigación
2-ThioUTP tetrasodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of nucleotide analogs and other phosphorylated compounds.
Biology: Acts as a selective agonist for P2Y2 receptors, making it valuable in studying purinergic signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating conditions like cystic fibrosis and dry eye disease.
Industry: Utilized in the development of diagnostic assays and as a tool in drug discovery.
Mecanismo De Acción
2-ThioUTP tetrasodium salt exerts its effects by selectively binding to and activating P2Y2 receptors. This activation triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C, which leads to the production of inositol trisphosphate and diacylglycerol. These molecules, in turn, increase intracellular calcium levels and activate protein kinase C, resulting in various physiological responses .
Comparación Con Compuestos Similares
Uridine 5’-triphosphate (UTP): Another P2Y2 receptor agonist but lacks the thiol group.
Adenosine 5’-triphosphate (ATP): A broader purinergic receptor agonist with activity at multiple P2 receptors.
Diquafosol tetrasodium: A P2Y2 receptor agonist used in the treatment of dry eye disease.
Uniqueness: 2-ThioUTP tetrasodium salt is unique due to its high selectivity for P2Y2 receptors and the presence of the thiol group, which can participate in additional chemical reactions, providing versatility in research applications .
Propiedades
Número CAS |
35763-29-2 |
|---|---|
Fórmula molecular |
C9H11N2Na4O14P3S |
Peso molecular |
588.13 |
Sinónimos |
sodium ((2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxido-2-thioxopyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl hydrogentriphosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;hydrochloride](/img/structure/B1139195.png)
![3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride](/img/structure/B1139196.png)



